2-{[(2-chlorophenyl)carbonyl]amino}-N,N-diethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-(2-Chlorobenzamido)-N,N-diethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorobenzamido)-N,N-diethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzoyl chloride with N,N-diethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorobenzamido)-N,N-diethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorobenzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Chlorobenzamido)-N,N-diethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorobenzamido)-N,N-diethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and protein functions.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzamide: A simpler analog with similar structural features.
N,N-Diethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Lacks the chlorobenzamido group.
Benzothiophene derivatives: A broader class of compounds with varying substituents.
Uniqueness
2-(2-Chlorobenzamido)-N,N-diethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to the presence of both the chlorobenzamido group and the tetrahydrobenzothiophene core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H23ClN2O2S |
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Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-[(2-chlorobenzoyl)amino]-N,N-diethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H23ClN2O2S/c1-3-23(4-2)20(25)17-14-10-6-8-12-16(14)26-19(17)22-18(24)13-9-5-7-11-15(13)21/h5,7,9,11H,3-4,6,8,10,12H2,1-2H3,(H,22,24) |
InChI Key |
QIVJBZWOWZLBNX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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